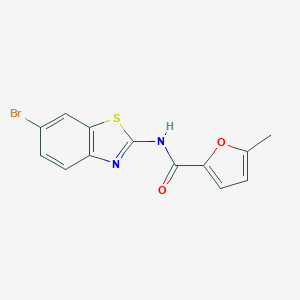![molecular formula C17H14N4O4S B214169 (E)-3-(2-FURYL)-N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE](/img/structure/B214169.png)
(E)-3-(2-FURYL)-N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-FURYL)-N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE is a complex organic compound characterized by the presence of a furan ring, a pyrimidine ring, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-FURYL)-N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE typically involves multi-step organic reactions. One common method involves the condensation of furan-2-carbaldehyde with 4-(pyrimidin-2-ylsulfamoyl)aniline in the presence of a base to form the intermediate Schiff base. This intermediate is then subjected to a dehydration reaction to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(2-FURYL)-N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, primary and secondary amines, and substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-3-(2-FURYL)-N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the sulfonamide group makes it a candidate for inhibiting enzymes like carbonic anhydrase, which is involved in various physiological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers and coatings.
Wirkmechanismus
The mechanism of action of (E)-3-(2-FURYL)-N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the furan and pyrimidine rings can participate in π-π stacking interactions, further stabilizing the compound-enzyme complex. These interactions disrupt the normal function of the enzyme, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound shares the furan ring but lacks the sulfonamide and pyrimidine groups.
Furfuryl alcohol: Contains the furan ring but differs significantly in its functional groups.
Furfurylamine: Similar furan structure but with an amine group instead of the sulfonamide and pyrimidine groups.
Uniqueness
What sets (E)-3-(2-FURYL)-N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE apart is its combination of the furan, pyrimidine, and sulfonamide groups. This unique structure allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C17H14N4O4S |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(E)-3-(furan-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C17H14N4O4S/c22-16(9-6-14-3-1-12-25-14)20-13-4-7-15(8-5-13)26(23,24)21-17-18-10-2-11-19-17/h1-12H,(H,20,22)(H,18,19,21)/b9-6+ |
InChI-Schlüssel |
PAWRMAUOBDTSLI-RMKNXTFCSA-N |
SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Isomerische SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Kanonische SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(5-methylfuran-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B214090.png)
![ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B214092.png)
![2-[3-(2-Furyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B214093.png)

![4-[(2-NAPHTHYLOXY)METHYL]-N~1~-PROPYLBENZAMIDE](/img/structure/B214099.png)
![1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}azepane](/img/structure/B214101.png)
![N-methyl-5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide](/img/structure/B214102.png)

![1-{3-[(1-Naphthyloxy)methyl]benzoyl}pyrrolidine](/img/structure/B214104.png)
![METHYL 2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B214105.png)
![2-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B214106.png)
![2-(3,4-dimethoxyphenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide](/img/structure/B214107.png)
